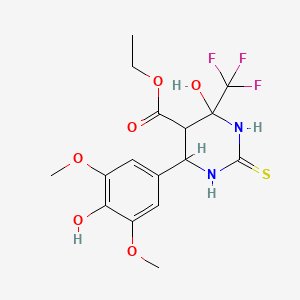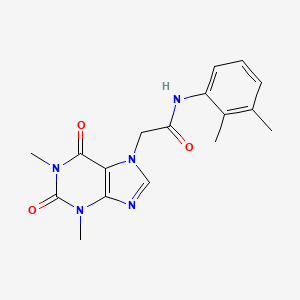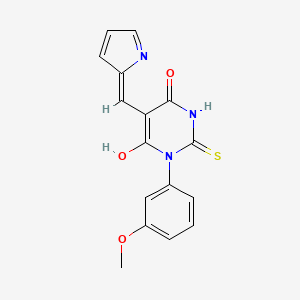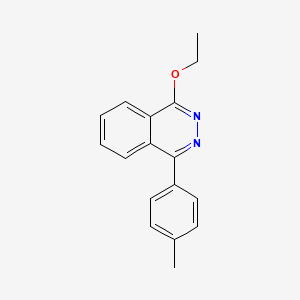![molecular formula C20H17BrO6 B11651742 propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651742.png)
propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a bromophenoxy group and a chromen-4-one moiety linked through an oxyacetate bridge. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:
-
Synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-ol
Starting Materials: 2-bromophenol, 4-hydroxycoumarin.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: 2-bromophenol is reacted with 4-hydroxycoumarin to form 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-ol through a nucleophilic aromatic substitution reaction.
-
Esterification to Form this compound
Starting Materials: 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-ol, propyl bromoacetate.
Reaction Conditions: The esterification is typically performed using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Procedure: The hydroxyl group of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-ol is reacted with propyl bromoacetate to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the chromen-4-one moiety can lead to the formation of carboxylic acids or quinones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in aprotic solvents like THF or ethanol.
Products: Reduction of the carbonyl group in the chromen-4-one moiety can yield alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents at room temperature.
Products: Substitution reactions at the bromophenoxy group can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Nucleophiles: Amines, thiols.
Solvents: DMF, THF, ethanol.
科学研究应用
Chemistry
In chemistry, propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chromen-4-one core is known for exhibiting various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for the development of new pharmaceuticals aimed at treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
作用机制
The mechanism of action of propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets in biological systems. The chromen-4-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.
相似化合物的比较
Similar Compounds
3-(4-bromophenoxy)propyl acetate: Similar in structure but lacks the chromen-4-one moiety.
Propyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxypropanoate: A closely related compound with a different ester linkage.
Uniqueness
Propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate stands out due to its combination of a bromophenoxy group and a chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities differentiate it from other similar compounds.
属性
分子式 |
C20H17BrO6 |
|---|---|
分子量 |
433.2 g/mol |
IUPAC 名称 |
propyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H17BrO6/c1-2-9-24-19(22)12-25-13-7-8-14-17(10-13)26-11-18(20(14)23)27-16-6-4-3-5-15(16)21/h3-8,10-11H,2,9,12H2,1H3 |
InChI 键 |
LVRHGICGBYXGDJ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobenzoate](/img/structure/B11651670.png)
![3-({(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651671.png)
![2-cyclopropyl-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B11651674.png)
![3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11651687.png)
![ethyl 2-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11651693.png)



![2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11651714.png)


![(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651738.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)
